Prosaikogenin A

Hemolysis Membrane Adsorbability Cytotoxicity

Prosaikogenin A is the gastric cleavage product of saikosaponins b1/g, bearing a carbinol structure distinct from intestinal metabolites F and G. Its wider non-hemolytic window (≤25 μg/mL vs. 15 μg/mL for Saikogenin A) makes it essential for whole-blood assays and membrane integrity studies. It serves as a defined substrate for β-D-fucosidase (Eubacterium sp. A-44), enabling gut microbiota metabolism studies. Researchers mapping oral saikosaponin metabolic fate require this authentic standard for gastric-phase intermediate identification.

Molecular Formula C36H58O8
Molecular Weight 618.852
CAS No. 99365-21-6
Cat. No. B3006243
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameProsaikogenin A
CAS99365-21-6
Molecular FormulaC36H58O8
Molecular Weight618.852
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC5=C6CC(CCC6(C(CC54C)O)CO)(C)C)C)C)O)O)O
InChIInChI=1S/C36H58O8/c1-20-27(40)28(41)29(42)30(43-20)44-26-11-12-32(4)23(33(26,5)18-37)10-13-34(6)24(32)9-8-21-22-16-31(2,3)14-15-36(22,19-38)25(39)17-35(21,34)7/h8-9,20,23-30,37-42H,10-19H2,1-7H3/t20-,23-,24-,25+,26+,27+,28+,29-,30+,32+,33+,34-,35-,36-/m1/s1
InChIKeyUAUUFLADFXKYAU-NROHZDGNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Prosaikogenin A (CAS 99365-21-6) – Product Identification and Baseline Characteristics


Prosaikogenin A (CAS 99365-21-6) is a monodesmosidic triterpene saponin belonging to the oleanane-type saikosaponin class [1]. It possesses the molecular formula C36H58O8 and a monoisotopic mass of 618.4132 [2]. Prosaikogenin A is formed via the gastric cleavage of the ether ring of certain parent saikosaponins (such as saikosaponin b1 and g), yielding a carbinol structure that distinguishes it from the intestinal metabolites prosaikogenins F and G [3].

Why Saikosaponin Metabolites Are Not Interchangeable: Prosaikogenin A Procurement Rationale


The prosaikogenin subfamily (A, F, G, D, H) exhibits divergent bioactivity profiles driven by subtle differences in C16 hydroxyl stereochemistry and glycosylation state. Prosaikogenin A possesses a carbinol structure derived from gastric ether-ring cleavage, distinct from the intestinal β-hydroxyl product prosaikogenin F and the α-hydroxyl product prosaikogenin G [1]. These structural variations translate into marked differences in hemolytic potency, enzymatic susceptibility, and cell-specific activity, precluding generic substitution [2].

Prosaikogenin A Quantitative Differentiation Data


Hemolytic Activity Threshold Relative to Saikogenin A and Prosaikogenin F

Prosaikogenin A exhibits a distinct hemolytic activity profile compared to its closest analogs. In a comparative hemolysis assay using red blood cells, Prosaikogenin A showed slight hemolytic activity only above 25 μg/ml, whereas Saikogenin A, its fully deglycosylated counterpart, displayed hemolytic activity at a lower threshold of 15 μg/ml [1]. In the same study, prosaikogenin F, which retains a β-hydroxyl function at C16, showed activity above 10 μg/ml [2]. This dose-response distinction is directly relevant for applications where minimizing membrane perturbation is critical.

Hemolysis Membrane Adsorbability Cytotoxicity

Enzymatic Susceptibility to β-D-Fucosidase

Prosaikogenin A is a substrate for the novel β-D-fucosidase isolated from Eubacterium sp. A-44, whereas its structural analogs prosaikogenins D and G are completely resistant to hydrolysis by this enzyme [1]. This differential enzymatic susceptibility has direct implications for intestinal stability and metabolic fate in vivo. The enzyme's hydrolytic capacity toward prosaikogenins A and F, but not D or G, is a direct consequence of the specific carbohydrate moiety and aglycone stereochemistry [2].

Intestinal Metabolism Glycosidase Biotransformation

Platelet Aggregation Activity

Prosaikogenin A promotes platelet aggregation with an EC50 value of 12.2 μM [1]. While this is a quantitative potency metric, it is currently presented without direct comparator data for other prosaikogenins (F, G, D, H) under identical assay conditions. Comparative EC50 values for prosaikogenin F, G, or D in the same platelet aggregation model are not available in the open literature.

Cardiovascular Platelet Aggregation EC50

Biosynthetic Origin and Precursor Pathway

Prosaikogenin A is derived from saikosaponin b1 and g via gastric cleavage of the ether ring, producing a carbinol intermediate [1]. This contrasts with prosaikogenin F, which is an intestinal metabolite of saikosaponin a and retains a β-hydroxyl function at C16, and prosaikogenin G, an intestinal metabolite of saikosaponin d with an α-hydroxyl function at C16 [2]. Prosaikogenin A is therefore structurally and biosynthetically distinct from its F, G, D, and H analogs.

Metabolism Biotransformation Precursor

Prosaikogenin A Applications: Defined Scenarios Based on Differential Evidence


Hemocompatibility-Sensitive In Vitro Assays

In experimental systems where hemolytic activity would confound results (e.g., whole blood assays, erythrocyte co-culture models, or membrane integrity studies), Prosaikogenin A provides a wider non-hemolytic concentration window (up to 25 μg/ml) compared to Saikogenin A (threshold 15 μg/ml) and prosaikogenin F (threshold >10 μg/ml) [1].

Gastrointestinal Metabolism and Biotransformation Modeling

Prosaikogenin A is a specific substrate for the β-D-fucosidase enzyme from Eubacterium sp. A-44, whereas prosaikogenins D and G are not hydrolyzed [2]. This differential susceptibility makes Prosaikogenin A a defined tool compound for studies of intestinal bacterial metabolism of saikosaponins and for validating in vitro gut microbiota models.

Saikosaponin Gastric Pathway Elucidation

Prosaikogenin A is the gastric cleavage product of saikosaponins b1 and g, resulting in a carbinol structure distinct from the intestinal β-hydroxyl (prosaikogenin F) and α-hydroxyl (prosaikogenin G) metabolites [3]. Researchers mapping the complete metabolic fate of orally administered saikosaponin mixtures require Prosaikogenin A as an authentic standard for identification and quantification of gastric-phase intermediates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Prosaikogenin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.